molecular formula C38H38N4O7 B10774452 5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid

5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid

Cat. No. B10774452
M. Wt: 662.7 g/mol
InChI Key: DKYQJTXTKSMTHK-FGLZHOHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3H]JB-93182 is a radiolabeled compound used primarily in scientific research. It is a derivative of JB-93182, which is known for its high affinity and selectivity for the gastrin/cholecystokinin type B receptor (CCKBR) . This receptor is involved in various physiological processes, including digestion and anxiety regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]JB-93182 involves the incorporation of tritium into the JB-93182 molecule. The process typically starts with the synthesis of JB-93182, which involves multiple steps, including the formation of an indole core and subsequent functionalization .

Industrial Production Methods

Industrial production of [3H]JB-93182 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound .

Scientific Research Applications

[3H]JB-93182 is widely used in scientific research due to its high affinity for the gastrin/cholecystokinin type B receptor (CCKBR). Some of its applications include:

Mechanism of Action

properties

Molecular Formula

C38H38N4O7

Molecular Weight

662.7 g/mol

IUPAC Name

5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)-1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C38H38N4O7/c43-33(40-20-38-17-22-8-23(18-38)10-24(9-22)19-38)30-16-31-25(6-7-39-31)15-29(30)34(44)42-32(11-21-4-2-1-3-5-21)35(45)41-28-13-26(36(46)47)12-27(14-28)37(48)49/h1-7,12-16,22-24,32,39H,8-11,17-20H2,(H,40,43)(H,41,45)(H,42,44)(H,46,47)(H,48,49)/t22?,23?,24?,32-,38?/m0/s1

InChI Key

DKYQJTXTKSMTHK-FGLZHOHTSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=C5C=CNC5=C4)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7=CC(=CC(=C7)C(=O)O)C(=O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=C5C=CNC5=C4)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7=CC(=CC(=C7)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.